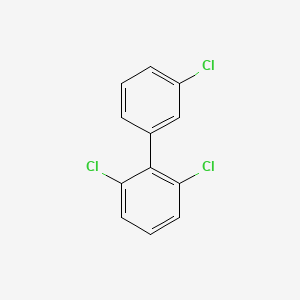

2,3',6-Trichlorobiphényle

Vue d'ensemble

Description

2,3’,6-Trichlorobiphenyl is a polychlorinated biphenyl (PCB) with the chemical formula C₁₂H₇Cl₃ and a molecular weight of 257.543 g/mol . It is one of the many chlorinated biphenyl compounds that were widely used in industrial applications due to their chemical stability and insulating properties . due to their persistence in the environment and potential health hazards, the production and use of PCBs have been heavily regulated .

Applications De Recherche Scientifique

2,3’,6-Trichlorobiphenyl has been studied extensively in scientific research due to its environmental persistence and biological effects. Some of its applications include:

Mécanisme D'action

Target of Action

The primary target of 2,3’,6-Trichlorobiphenyl is the Estrogen receptor . This receptor is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Biochemical Pathways

It is known that it regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component per1 . It also mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of 2,3’,6-Trichlorobiphenyl. As a persistent organic pollutant, it is resistant to environmental degradation through photolytic, biological, or chemical processes . This resistance allows it to persist in the environment, bioaccumulate in animal tissue, and biomagnify in food chains .

Analyse Biochimique

Biochemical Properties

2,3’,6-Trichlorobiphenyl plays a significant role in biochemical reactions, particularly through its interactions with various enzymes and proteins. It is known to interact with the estrogen receptor, a nuclear hormone receptor involved in the regulation of gene expression and cellular proliferation . This interaction can disrupt normal hormonal functions and lead to adverse health effects.

Cellular Effects

2,3’,6-Trichlorobiphenyl affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to bind to the estrogen receptor, affecting the regulation of gene expression and cellular proliferation . This can lead to disruptions in normal cellular functions and contribute to the development of diseases.

Molecular Mechanism

The molecular mechanism of 2,3’,6-Trichlorobiphenyl involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the estrogen receptor, which can lead to the activation or inhibition of specific genes involved in cellular proliferation and differentiation . This interaction can disrupt normal cellular functions and contribute to the development of diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3’,6-Trichlorobiphenyl can change over time. The compound is known for its stability and resistance to degradation, which means it can persist in the environment and continue to exert its effects over long periods . Long-term exposure to 2,3’,6-Trichlorobiphenyl has been shown to cause adverse effects on cellular function, including disruptions in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of 2,3’,6-Trichlorobiphenyl vary with different dosages in animal models. At low doses, the compound may cause subtle changes in cellular function, while at high doses, it can lead to toxic or adverse effects . Studies have shown that high doses of 2,3’,6-Trichlorobiphenyl can cause significant disruptions in gene expression and cellular metabolism, leading to adverse health effects.

Metabolic Pathways

2,3’,6-Trichlorobiphenyl is involved in various metabolic pathways, including those catalyzed by cytochrome P-450 enzymes. These enzymes metabolize the compound to polar metabolites that can undergo conjugation with glutathione and glucuronic acid . This metabolic process helps to detoxify the compound and facilitate its excretion from the body.

Transport and Distribution

Within cells and tissues, 2,3’,6-Trichlorobiphenyl is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments . The compound’s lipophilic nature allows it to accumulate in fatty tissues, where it can persist and exert its effects over long periods.

Subcellular Localization

The subcellular localization of 2,3’,6-Trichlorobiphenyl is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell . The compound’s localization can affect its activity and function, contributing to its overall impact on cellular processes.

Méthodes De Préparation

2,3’,6-Trichlorobiphenyl can be synthesized through various methods. One common synthetic route involves the chlorination of biphenyl under controlled conditions. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) to achieve selective chlorination at the desired positions on the biphenyl ring . Industrial production methods often involve similar chlorination processes but on a larger scale, with additional steps to purify the final product .

Analyse Des Réactions Chimiques

2,3’,6-Trichlorobiphenyl undergoes several types of chemical reactions, including:

Comparaison Avec Des Composés Similaires

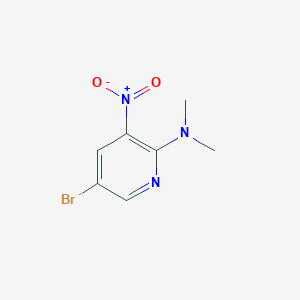

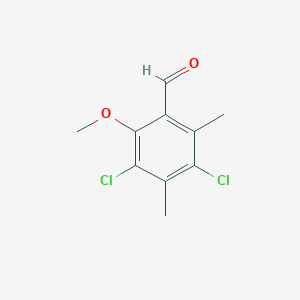

2,3’,6-Trichlorobiphenyl is one of many polychlorinated biphenyls, each with varying degrees of chlorination and different positions of chlorine atoms on the biphenyl rings. Similar compounds include:

2,4,6-Trichlorobiphenyl: Another trichlorinated biphenyl with chlorine atoms at different positions, leading to different chemical and biological properties.

2,3,4,5-Tetrachlorobiphenyl: A tetrachlorinated biphenyl with four chlorine atoms, which may exhibit higher toxicity and persistence compared to trichlorinated biphenyls.

2,3,6-Trichlorobiphenyl: Known for its specific binding affinity to the aryl hydrocarbon receptor and its role as an endocrine disruptor.

2,3’,6-Trichlorobiphenyl is unique due to its specific chlorination pattern, which influences its chemical reactivity, environmental persistence, and biological effects .

Propriétés

IUPAC Name |

1,3-dichloro-2-(3-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-9-4-1-3-8(7-9)12-10(14)5-2-6-11(12)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOFJPFYTCHPTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074143 | |

| Record name | 2,3',6-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38444-76-7 | |

| Record name | 2,3',6-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',6-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',6-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K29N6Z59BC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

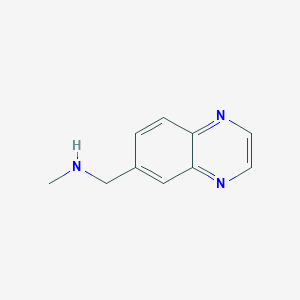

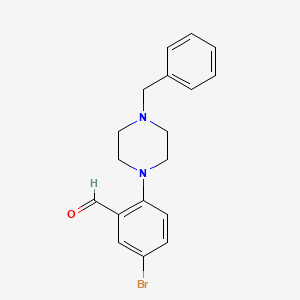

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-Chlorobenzo[d]oxazol-2-yl)-N-methylmethanamine](/img/structure/B1345048.png)

![6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1345051.png)

![4-[(4-Methyl-2-nitrophenyl)azo]-morpholine](/img/structure/B1345062.png)

![2-([1,1'-Biphenyl]-2-yloxy)-3-chloroaniline](/img/structure/B1345072.png)